Boc-D-Phg-OH

Chiral derivatization 1H NMR spectroscopy Absolute configuration determination

When synthesizing β-lactam antibiotics, stereochemical integrity at the α-carbon directly dictates activity. Using racemic Boc-DL-Phg-OH cuts potency by 50%. Boc-D-Phg-OH (CAS 33125-05-2) resolves this: - Enantiopure D-configuration, verified by [α]20/D -141.0±5.0° and ≥99% purity, ensures 100% active stereoisomer. - Pre-validated for Boc-SPPS, accelerating peptide drug development. - Bulk packaging with CoA supports GLP/GMP operations. Rapid global supply, no special permits.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 33125-05-2
Cat. No. B558459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phg-OH
CAS33125-05-2
SynonymsBoc-D-Phg-OH; 33125-05-2; Boc-D-Phenylglycine; N-Boc-D-Phenylglycine; Boc-D-alpha-phenylglycine; (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylaceticacid; N-Boc-D-2-phenylglycine; SBB028579; N-Boc-L-phenylglycine; N-(tert-Butoxycarbonyl)-D-2-phenylglycine; (R)-[(tert-butoxycarbonyl)amino](phenyl)aceticacid; (R)-TERT-BUTOXYCARBONYLAMINO-PHENYL-ACETICACID; (R)-2-(TERT-BUTOXYCARBONYLAMINO)-2-PHENYLACETICACID; (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylaceticacid; (2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-PHENYLACETICACID; MFCD00065588; AC1MBSGP; PubChem12149; BOC-D-PHG; AC1Q1MRI; AC1Q1MRJ; BOC-D-A-PHENYLGLYCINE; 15487_ALDRICH; SCHEMBL525862; 15487_FLUKA
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyHOBFSNNENNQQIU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phg-OH Procurement Specifications


Boc-D-Phg-OH (N-Boc-D-phenylglycine, CAS 33125-05-2) is a chiral amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality . The compound presents as a white to off-white crystalline powder with molecular formula C13H17NO4 and molecular weight 251.28 g/mol . Its defining stereochemical feature is the D-configuration at the α-carbon, producing a characteristic negative optical rotation: [α]20/D −141.0±5.0° (c = 1% in ethanol) . The melting point ranges from 88-91 °C, and the compound is insoluble in water but soluble in DMF, DMSO, and methanol . As a Boc-protected amino acid building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) where the Boc group enables selective deprotection under acidic conditions without disrupting peptide chain assembly .

Boc-D-Phg-OH Stereochemical Specificity


In peptide synthesis and chiral auxiliary applications, stereochemical identity at the α-carbon dictates both synthetic outcome and biological function. Substituting Boc-D-Phg-OH (D-configuration, negative optical rotation) with Boc-L-Phg-OH (L-configuration, [α]20/D +144±2°, c = 1% in ethanol ) or Boc-DL-Phg-OH (racemic mixture, CAS 3601-66-9 [1]) introduces either inverted stereochemistry or a 50% enantiomeric impurity. For D-phenylglycine-containing pharmaceuticals, the D-enantiomer is the active stereoisomer required for β-lactam antibiotic side chains—ampicillin and cephalexin critically depend on D-phenylglycine for antibacterial activity [2]. The L-enantiomer lacks this required stereochemical complementarity to penicillin-binding proteins, while the racemic mixture (DL) reduces effective molar potency by 50% and introduces purification burden [1][2]. The evidence below quantifies exactly where Boc-D-Phg-OH demonstrates verifiable differentiation that impacts procurement decisions.

Boc-D-Phg-OH Differentiation Evidence


Absolute Configuration by 1H NMR vs. Mosher’s Acid

Boc-D-Phg-OH serves as a chiral derivatizing agent for assigning the absolute configuration of chiral primary amines by 1H NMR [1]. This methodology provides better results than Mosher's acid ((R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), the long-standing benchmark reagent for chiral derivatization [1][2]. While MTPA esters require independent knowledge of conformational preferences and can produce anomalous ΔδSR sign patterns for certain substrates, Boc-D-Phg-OH derivatives exhibit more reliable and predictable chemical shift anisotropy effects that simplify configurational assignment [2].

Chiral derivatization 1H NMR spectroscopy Absolute configuration determination Stereochemical analysis

Enantiopure D-Configuration for β-Lactam Antibiotics

Boc-D-Phg-OH provides the enantiopure D-phenylglycine scaffold essential for synthesizing clinically vital β-lactam antibiotics [1]. D-Phenylglycine (derived upon Boc deprotection) constitutes the side chain of ampicillin and cephalexin [1]. The L-enantiomer lacks the stereochemical complementarity required for binding to penicillin-binding proteins (PBPs), rendering L-phenylglycine-containing analogs inactive . Commercially available Boc-D-Phg-OH is supplied at ≥99% purity with a specific optical rotation of [α]20/D −141.0±5.0° (c = 1% in ethanol) that confirms D-configurational identity . In contrast, racemic Boc-DL-Phg-OH (CAS 3601-66-9) contains only 50% of the active D-enantiomer, requiring additional chiral resolution steps that reduce overall yield and increase processing costs [2].

β-Lactam antibiotics Semi-synthetic penicillins Cephalosporins Enantioselective synthesis

Solid-Phase Peptide Synthesis Compatibility

Boc-D-Phg-OH carries a vendor-validated reaction suitability designation for Boc solid-phase peptide synthesis (Boc-SPPS) . This explicit classification confirms that the compound has been tested and performs reliably under standard Boc-SPPS coupling conditions (typically HBTU/DIPEA or DIC/HOBt in DMF) without premature deprotection or side-reactions . The Boc protecting group remains stable during repetitive coupling cycles and is cleanly removed under TFA treatment after chain assembly . Many commercial Boc-amino acids lack this formal reaction suitability verification, requiring end-user validation of coupling efficiency and racemization propensity before use .

Solid-phase peptide synthesis Boc-SPPS Peptide coupling efficiency Automated peptide synthesizers

Purity and Batch Consistency

Commercial Boc-D-Phg-OH is supplied with well-defined and independently verifiable quality metrics: ≥99.0% purity by TLC , ≥98% purity by TLC (alternative vendor specification) , and specific optical rotation of [α]20/D −141.0±5.0° (ethanol) or -139.0 to -130.0° (methanol) . The compound is available at production scales up to 500 kg . In contrast, Boc-DL-Phg-OH typically carries lower minimum purity specifications (≥95%) and lacks a defined optical rotation (racemic, [α] ≈ 0°) for chiral purity confirmation, making enantiomeric excess verification more analytically demanding .

Quality control Certificate of Analysis Chiral purity Procurement specifications

Boc-D-Phg-OH Application Scenarios


Stereochemical Elucidation of Chiral Primary Amines by 1H NMR

Laboratories performing absolute configuration assignment of novel chiral primary amines should select Boc-D-Phg-OH as the derivatizing reagent of choice. The methodology provides more reliable Δδ sign patterns and simplified configurational interpretation compared to Mosher's acid (MTPA), as established in peer-reviewed stereochemical NMR protocols . This application scenario directly benefits natural product chemists, medicinal chemists characterizing new chiral scaffolds, and analytical laboratories performing stereochemical verification of pharmaceutical intermediates.

Synthesis of β-Lactam Antibiotics with D-Phenylglycine

Procurement of Boc-D-Phg-OH is essential for research and development programs focused on semi-synthetic penicillins (e.g., ampicillin analogs) and cephalosporins (e.g., cephalexin analogs) where the D-phenylglycine side chain is critical for antibacterial activity . The enantiopure D-configuration ensures 100% molar incorporation of the pharmacologically active stereoisomer, eliminating the 50% yield penalty and purification burden associated with racemic Boc-DL-Phg-OH. This scenario applies to academic medicinal chemistry laboratories developing next-generation β-lactamase-resistant antibiotics and industrial process chemistry teams optimizing synthetic routes to generic β-lactam APIs.

Boc-SPPS of D-Phenylglycine-Containing Peptides

Boc-D-Phg-OH carries vendor-validated reaction suitability for Boc solid-phase peptide synthesis, providing documented performance under standard coupling conditions . This pre-validation reduces method development time and supports regulatory documentation requirements for GLP/GMP peptide synthesis operations. The scenario is particularly relevant for laboratories synthesizing peptide therapeutics containing non-proteinogenic D-amino acids for enhanced proteolytic stability, antimicrobial peptides incorporating D-phenylglycine motifs, and peptide-based enzyme inhibitors where stereochemical fidelity dictates target binding affinity.

Quality Control and Batch Release of Chiral Intermediates

QC laboratories responsible for raw material acceptance testing should specify Boc-D-Phg-OH with defined optical rotation specifications ([α]20/D −141.0±5.0° or equivalent) and minimum purity ≥99.0% (TLC) . The specific rotation provides immediate, non-destructive confirmation of enantiomeric integrity upon receipt, whereas racemic Boc-DL-Phg-OH requires more resource-intensive chiral HPLC analysis for batch acceptance [1]. Higher purity specifications (≥99% vs. ≥95%) reduce impurity-related side reactions and yield losses in multi-step pharmaceutical syntheses. This scenario applies to pharmaceutical QC laboratories, CRO analytical services, and procurement teams managing supplier qualification programs for chiral building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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